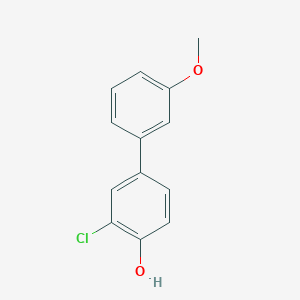
Tris(glycidoxypropyldimethylsiloxy)phenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(glycidoxypropyldimethylsiloxy)phenylsilane is an organosilane compound with the molecular formula C30H56O9Si4. It is known for its unique structure, which includes three glycidoxypropyl groups attached to a phenylsilane core. This compound is primarily used in various industrial and research applications due to its versatile chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(glycidoxypropyldimethylsiloxy)phenylsilane is synthesized through a multi-step process involving the reaction of phenyltrichlorosilane with glycidoxypropyltrimethoxysilane. The reaction typically occurs in the presence of a catalyst, such as a platinum-based compound, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process includes purification steps such as distillation and recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(glycidoxypropyldimethylsiloxy)phenylsilane undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The glycidoxy groups can undergo ring-opening reactions with nucleophiles, such as amines and alcohols.
Hydrolysis and Condensation: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in ring-opening reactions.
Catalysts: Platinum-based catalysts are often used in the synthesis process
Major Products Formed
Epoxide Ring-Opened Products: Depending on the nucleophile used, various ring-opened products can be formed.
Siloxane Networks: Hydrolysis and condensation reactions lead to the formation of siloxane networks, which are essential in creating durable coatings and adhesives
Applications De Recherche Scientifique
Tris(glycidoxypropyldimethylsiloxy)phenylsilane has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of tris(glycidoxypropyldimethylsiloxy)phenylsilane involves the interaction of its glycidoxy groups with various substrates. The epoxide groups can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is crucial for its role as a crosslinking agent and in surface modification .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycidoxypropyltrimethoxysilane: Similar in structure but lacks the phenyl group, making it less hydrophobic.
Phenyltrimethoxysilane: Contains a phenyl group but lacks the glycidoxy groups, limiting its reactivity in certain applications.
Uniqueness
Tris(glycidoxypropyldimethylsiloxy)phenylsilane is unique due to its combination of glycidoxy and phenyl groups, providing both reactivity and hydrophobicity. This makes it highly versatile for various applications, from industrial coatings to biomedical research .
Propriétés
IUPAC Name |
bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-[3-(oxiran-2-ylmethoxy)propyl]-phenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O8Si3/c1-37(2,16-8-13-29-19-25-22-32-25)35-39(28-11-6-5-7-12-28,18-10-15-31-21-27-24-34-27)36-38(3,4)17-9-14-30-20-26-23-33-26/h5-7,11-12,25-27H,8-10,13-24H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNARBHBAKRUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCOCC1CO1)O[Si](CCCOCC2CO2)(C3=CC=CC=C3)O[Si](C)(C)CCCOCC4CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O8Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)


